Tert-butyl 2-(phenylsulfonamido)acetate

Übersicht

Beschreibung

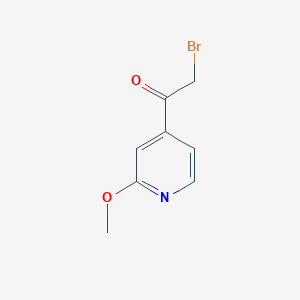

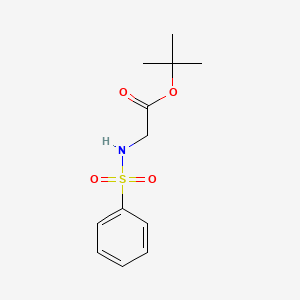

Tert-butyl 2-(phenylsulfonamido)acetate is a chemical compound with the molecular formula C13H19NO4S . It is typically stored in a dry room at room temperature .

Molecular Structure Analysis

The molecular structure of Tert-butyl 2-(phenylsulfonamido)acetate is represented by the linear formula C13H19NO4S . For a more detailed structural analysis, you may refer to resources that provide 2D or 3D molecular structures .Physical And Chemical Properties Analysis

Tert-butyl 2-(phenylsulfonamido)acetate is a solid at room temperature . More detailed physical and chemical properties were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen

Traceless Sulfenate Anion Precatalyst

tert-Butyl phenyl sulfoxide has been identified as a traceless precatalyst for generating sulfenate anions under basic conditions. It is utilized in the catalysis of coupling reactions, such as benzyl halides to trans-stilbenes. The advantage of this precatalyst is that its byproduct is a gas, facilitating the isolation of high-purity products. This has allowed for the creation of a variety of trans-stilbenes with yields ranging from 39-98% (Zhang et al., 2015).

Methylene Transfer Agent in Cyclopropanation

tert-Butylsulfonylmethyllithium, derived from methyllithium and tert-butyl methyl sulfone, acts as a methylene transfer reagent in cyclopropanation of alkenes under nickel(II) acetylacetonate catalysis. The process exhibits higher reactivity for terminal alkenes compared to 1,2-disubstituted alkenes (Gai et al., 1991).

Efficient Nitrogen Source

The N-chloramine salt of tert-butylsulfonamide has been shown to be an efficient nitrogen source in catalytic aminohydroxylation and aziridination of olefins. Its behavior closely resembles that of Chloramine-T, and the sulfonyl-nitrogen bond in the product is easily cleaved under mild acidic conditions, allowing easy liberation of the amino group (Gontcharov et al., 1999).

Synthesis of N-(Boc) Nitrone Equivalents

tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate, acting as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These sulfones are valuable as building blocks in organic synthesis due to their reactivity and transformation capabilities (Guinchard et al., 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 2-(benzenesulfonamido)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(14)9-13-18(15,16)10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJZKCAVAQZLQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672848 | |

| Record name | tert-Butyl N-(benzenesulfonyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34545-74-9 | |

| Record name | tert-Butyl N-(benzenesulfonyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B1522146.png)

![3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride](/img/structure/B1522156.png)